REACTION_CXSMILES
|
[P:1]([O:12][CH2:13][CH2:14][CH2:15][CH3:16])([O:7]CCCC)[O:2][CH2:3][CH2:4][CH2:5][CH3:6].Br[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20].BrCCCC>>[CH2:13]([O:12][P:1]([CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])([O:2][CH2:3][CH2:4][CH2:5][CH3:6])=[O:7])[CH2:14][CH2:15][CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(OCCCC)(OCCCC)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a distillation tube
|
Type
|
CUSTOM
|
Details
|
a reaction
|
Type
|
DISTILLATION
|
Details
|
to distill out immediately
|
Type
|
TEMPERATURE
|
Details
|
the reaction was maintained until the distillation-out of bromoethane
|
Type
|
DISTILLATION
|
Details
|
When the distillation-out of bromoethane
|
Type
|
TEMPERATURE
|
Details
|
the reactor was further heated at 170° C.
|
Type
|
CUSTOM
|
Details
|
the reaction for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was distilled at 180° C. under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain an achromatic transparent liquid (yield of 88%, boiling point of 249° C./760 mmHg)
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)OP(=O)(OCCCC)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |